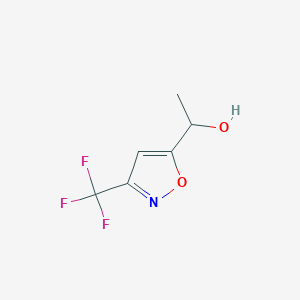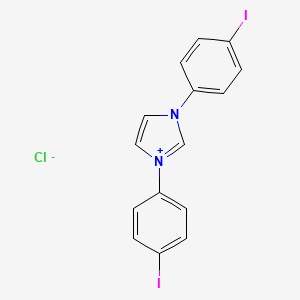
1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium chloride: is a chemical compound with the molecular formula C15H11ClI2N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The presence of iodine atoms on the phenyl rings and the chloride ion makes this compound unique and of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium chloride can be synthesized through a multi-step process involving the iodination of phenyl rings and the formation of the imidazolium core. The typical synthetic route involves:
Iodination of Phenyl Rings: The starting material, 4-iodoaniline, undergoes iodination using iodine and an oxidizing agent such as sodium nitrite.
Formation of Imidazole Ring: The iodinated phenyl rings are then reacted with glyoxal and ammonium acetate to form the imidazole ring.
Quaternization: The imidazole derivative is quaternized using methyl iodide to form the imidazolium salt.
Ion Exchange: The final step involves ion exchange with hydrochloric acid to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms on the phenyl rings can be substituted with other groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The imidazolium core can undergo redox reactions, with the potential for the formation of imidazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, forming biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents, organolithium compounds, and palladium catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and organostannanes.
Major Products:
Substitution Reactions: Various substituted phenyl derivatives.
Oxidation and Reduction: Imidazole derivatives.
Coupling Reactions: Biaryl compounds.
科学的研究の応用
Chemistry: 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium chloride is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Research is ongoing into the potential medicinal applications of imidazole derivatives, including their use as antimicrobial, antifungal, and anticancer agents.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium chloride involves its interaction with molecular targets through its imidazolium core and iodophenyl groups. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.
類似化合物との比較
- 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium chloride
- 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
- 1,3-Bis(4-fluorophenyl)-1H-imidazol-3-ium chloride
Comparison: 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium chloride is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atoms make it more suitable for certain types of coupling reactions and enhance its potential as a radiolabeling agent in biological studies.
特性
分子式 |
C15H11ClI2N2 |
|---|---|
分子量 |
508.52 g/mol |
IUPAC名 |
1,3-bis(4-iodophenyl)imidazol-1-ium;chloride |
InChI |
InChI=1S/C15H11I2N2.ClH/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;/h1-11H;1H/q+1;/p-1 |
InChIキー |
FBTMZYXKRSXOJB-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1N2C=C[N+](=C2)C3=CC=C(C=C3)I)I.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


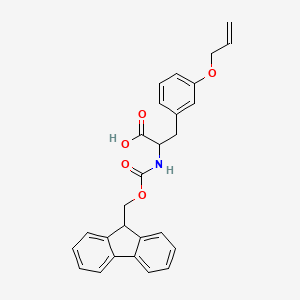
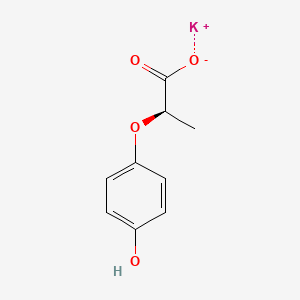
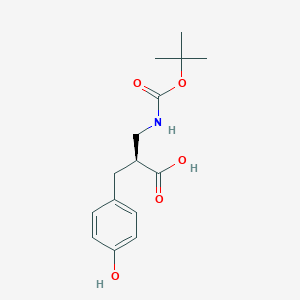
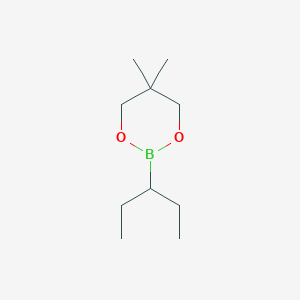
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12957115.png)
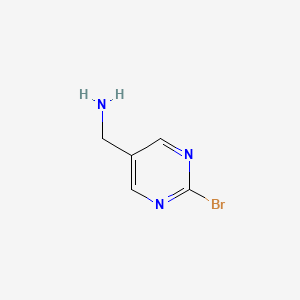
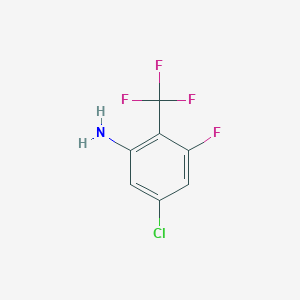

![Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B12957135.png)
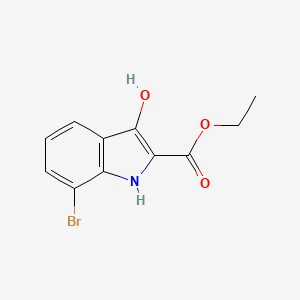
![1-(2-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-4-yl)-N-(pyrazin-2-yl)-1H-indazol-3-amine](/img/structure/B12957142.png)
